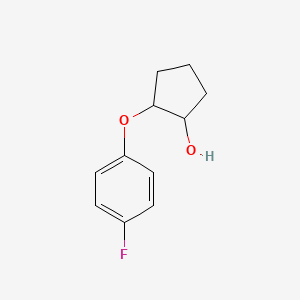
2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of bromine and fluorine atoms on its benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde typically involves multiple steps starting from 2-bromo-6-fluorotoluene. The process includes:
Bromination: 2-bromo-6-fluorotoluene is brominated using hydrogen bromide and hydrogen peroxide to yield 2-bromo-6-fluorobenzyl bromide.
Hydrolysis: The bromide is then hydrolyzed in the presence of ethanol to form 2-bromo-6-fluorophenyl methanol.
Oxidation: The methanol derivative is oxidized using potassium permanganate to produce 2-bromo-6-fluorobenzoic acid.
Sommlet Reaction: Finally, the benzoic acid undergoes a Sommlet reaction with methenamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzoic acid.
Reduction: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluorophenol
- 2-Bromo-3-fluorophenol
- 2-Bromo-4,6-difluorophenyl isocyanate
Comparison: Compared to these similar compounds, 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is unique due to the presence of both an aldehyde group and multiple halogen atoms on the benzene ring.
Propriétés
Formule moléculaire |
C13H7BrF2O |
|---|---|
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
2-(2-bromo-6-fluorophenyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-9-4-2-6-11(16)13(9)12-8(7-17)3-1-5-10(12)15/h1-7H |
Clé InChI |
FIROIPGYCIZYFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Br)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)









![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)



